Ethyl 4-(thiophen-3-yl)butanoate
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in the field of heterocyclic chemistry. derpharmachemica.comresearchgate.net Its structural similarity to benzene (B151609) allows it to serve as a bioisostere, where the thiophene ring replaces a benzene ring in biologically active molecules, often leading to improved pharmacological profiles. nih.gov This characteristic has made thiophene and its derivatives a subject of intense research in medicinal chemistry. hmdb.caorgsyn.orgnih.govsigmaaldrich.com
The thiophene nucleus is a key component in a multitude of approved drugs, demonstrating its importance in the development of therapeutic agents. nih.gov Research has shown that thiophene derivatives possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antioxidant properties. hmdb.caorgsyn.org The versatility of the thiophene ring allows for the synthesis of large combinatorial libraries of compounds, which are then screened for potential therapeutic applications. derpharmachemica.comsigmaaldrich.com
Beyond pharmaceuticals, thiophene-based materials have garnered significant attention in materials science. Their unique electronic properties make them suitable for applications in organic electronics, such as in the development of conductive polymers, solar cells, and light-emitting diodes (LEDs). nih.gov The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring is a key driver of ongoing research in this area. nih.gov
Academic Rationale for Investigating Ethyl 4-(thiophen-3-yl)butanoate within the Context of Thiophene-Substituted Esters
The academic interest in a specific compound like this compound stems from the broader importance of thiophene-substituted esters as versatile building blocks in organic synthesis. While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally similar compounds.
Thiophene-substituted esters, particularly those with a butanoate chain, serve as key intermediates in the synthesis of more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further chemical transformations. The thiophene ring itself can undergo various substitution reactions, allowing for the introduction of additional functionalities.
The investigation of such compounds is often driven by the search for new therapeutic agents. For instance, related γ-keto esters containing a thiophene ring are recognized as important precursors for the synthesis of heterocyclic frameworks with potential pharmaceutical applications. The rationale for synthesizing and studying compounds like this compound is to explore new chemical space and to generate novel structures that can be evaluated for biological activity. Structure-activity relationship (SAR) studies on series of such compounds help in identifying the key structural features responsible for their therapeutic effects. nih.gov
Broad Academic Relevance of Thiophene Derivatives Across Scientific Disciplines
The academic relevance of thiophene derivatives extends far beyond the confines of synthetic organic chemistry, impacting a wide range of scientific disciplines.
In Medicinal Chemistry , as previously mentioned, thiophenes are a privileged scaffold in drug discovery. derpharmachemica.comnih.gov Numerous marketed drugs contain the thiophene moiety, highlighting its proven value in developing effective treatments for various diseases. orgsyn.orgsigmaaldrich.com The ongoing research in this field focuses on the design and synthesis of novel thiophene derivatives with enhanced potency and selectivity for specific biological targets. derpharmachemica.comhmdb.ca
In Materials Science , the electronic and photophysical properties of thiophene-based polymers and oligomers make them highly valuable for the development of organic electronic devices. nih.gov Researchers are actively exploring their use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The ability to modify the thiophene backbone allows for the fine-tuning of their properties to meet the specific requirements of these applications. nih.gov
In Agrochemicals , thiophene derivatives have also found applications as active ingredients in pesticides and herbicides. Their biological activity is not limited to human medicine, and research is ongoing to develop new and effective agrochemicals based on the thiophene scaffold. nih.gov
In Chemical Biology , thiophene-containing molecules are used as probes to study biological processes. Their fluorescent properties, for example, can be exploited to visualize cellular structures or to monitor the activity of enzymes.
The broad utility of thiophene derivatives ensures that they will remain a central focus of academic and industrial research for the foreseeable future, with the potential for new discoveries and applications continually emerging. orgsyn.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
26420-07-5 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
ethyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H14O2S/c1-2-12-10(11)5-3-4-9-6-7-13-8-9/h6-8H,2-5H2,1H3 |
InChI Key |
QBTYPRSJJIFNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CSC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 4 Thiophen 3 Yl Butanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of Ethyl 4-(thiophen-3-yl)butanoate. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
Based on the molecular structure, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons of the ethyl group, the butanoate chain, and the thiophene (B33073) ring. The ethyl group protons would appear as a characteristic quartet for the methylene group (-OCH₂-) and a triplet for the methyl group (-CH₃). The protons of the butanoate chain would present as complex multiplets, while the three protons on the 3-substituted thiophene ring would appear in the aromatic region with characteristic coupling patterns.
The ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in a distinct chemical environment. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at the lowest field. hmdb.ca The sp²-hybridized carbons of the thiophene ring absorb in the aromatic region, while the sp³-hybridized carbons of the ethyl and butanoate moieties appear at higher fields. chegg.comhmdb.ca
Predicted ¹H NMR Assignments for this compound
| Label | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| a | CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.1 |
| b | -OCH₂- | ~4.12 | Quartet (q) | ~7.1 |
| c | -CH₂- | ~2.00 | Quintet (quin) | ~7.5 |
| d | -COCH₂- | ~2.35 | Triplet (t) | ~7.5 |
| e | Thiophene-CH₂- | ~2.75 | Triplet (t) | ~7.5 |
Predicted ¹³C NMR Assignments for this compound
| Label | Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C=O | ~173.5 |
| 2 | -OCH₂- | ~60.5 |
| 3 | CH₃ (Ethyl) | ~14.2 |
| 4 | -COCH₂- | ~34.0 |
| 5 | -CH₂- | ~26.5 |
| 6 | Thiophene-CH₂- | ~29.0 |
| 7 | Thiophene C (quaternary) | ~141.0 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would show a cross-peak between the ethyl -OCH₂- protons (b) and the ethyl -CH₃ protons (a). It would also reveal the connectivity of the butanoate chain by showing correlations between the adjacent methylene groups: (e) ↔ (c) ↔ (d). Furthermore, couplings between the protons on the thiophene ring (f, g, h) would be observed, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). An HSQC spectrum would definitively link the proton assignments to their corresponding carbon signals. For instance, it would show a cross-peak between the proton signal at ~4.12 ppm (b) and the carbon signal at ~60.5 ppm (2), confirming their assignment to the -OCH₂- group.
A cross-peak from the ethyl -OCH₂- protons (b) to the carbonyl carbon (1), confirming the ester linkage.
Correlations from the methylene protons adjacent to the carbonyl group (d) to the carbonyl carbon (1).
Crucially, correlations from the methylene protons adjacent to the thiophene ring (e) to the thiophene carbons (7, 8, 9, 10), which unambiguously confirms the attachment point of the butanoate chain to the ring.
Computational chemistry provides a powerful tool for validating experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating theoretical NMR isotropic shielding constants. nih.govimist.ma This method, often employed within a Density Functional Theory (DFT) framework, can predict the ¹H and ¹³C chemical shifts of a molecule with high accuracy.
The process involves first optimizing the three-dimensional geometry of this compound using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, a GIAO NMR calculation is performed on the minimized structure to yield theoretical shielding tensors for each nucleus. nih.gov These absolute shielding values (σcalc) are then converted into chemical shifts (δcalc) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory (δcalc = σTMS - σcalc). youtube.comyoutube.com
A linear correlation analysis between the calculated chemical shifts and the experimental values serves as a robust method for structural verification. A high correlation coefficient (R²) provides strong confidence in the proposed structure and the spectral assignments. This combined experimental and theoretical approach is a state-of-the-art method for the definitive structural elucidation of complex organic molecules.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, the most prominent absorption bands are expected to arise from the ester and thiophene moieties.
Predicted FT-IR Characteristic Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3100 | C-H stretching | Thiophene Ring |
| 2960-2850 | C-H stretching | Alkyl Chain |
| ~1735 | C=O stretching | Ester |
| ~1530, ~1410 | C=C stretching | Thiophene Ring |
| ~1240, ~1180 | C-O stretching | Ester |
The most intense and easily identifiable peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. The C-O stretching vibrations of the ester would be visible in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butanoate chains would appear just below 3000 cm⁻¹. Vibrations associated with the thiophene ring, such as C=C and C-S stretching, also provide valuable structural information. iosrjournals.org
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. While FT-IR is excellent for detecting polar functional groups (like C=O), FT-Raman is particularly sensitive to non-polar, symmetric bonds.
For this compound, the FT-Raman spectrum would provide crucial confirmatory data. The aromatic C=C stretching vibrations of the thiophene ring are expected to produce strong signals in the Raman spectrum. mdpi.comresearchgate.net Likewise, the C-S bond vibrations within the thiophene ring, which can be weak in the IR spectrum, often yield more intense and easily identifiable Raman bands. iosrjournals.org In contrast, the polar C=O ester stretch, which is very strong in the IR spectrum, would be significantly weaker in the Raman spectrum. This complementary nature makes the combined use of FT-IR and FT-Raman a powerful strategy for a comprehensive vibrational analysis. iosrjournals.org
Predicted FT-Raman Characteristic Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3100 | C-H stretching | Thiophene Ring |
| 2960-2850 | C-H stretching | Alkyl Chain |
| ~1735 | C=O stretching (weak) | Ester |
| ~1530, ~1410 | C=C stretching (strong) | Thiophene Ring |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₄O₂S. The experimentally measured exact mass should align with the theoretically calculated mass within a very narrow tolerance (typically < 5 ppm). This confirmation is a standard procedure in the characterization of new compounds. mdpi.com
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O₂S |
| Theoretical Exact Mass | 198.07145 |
| Experimental Exact Mass (Hypothetical) | 198.07113 |
| Mass Difference (ppm) | -1.6 |
In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For esters, common fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangement. libretexts.orgdocbrown.info
Key expected fragments for this compound would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent acylium ion.
Loss of ethylene via McLafferty rearrangement: If the geometry is favorable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
Cleavage of the bond between the thiophene ring and the butyl chain: This would generate fragments corresponding to the thiophene moiety and the butanoate chain.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 198 | [C₁₀H₁₄O₂S]⁺ | Molecular Ion |
| 153 | [C₈H₉OS]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 125 | [C₆H₅S]⁺ | Cleavage and rearrangement |
| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction analysis, if a suitable crystal of this compound can be grown, would yield an unambiguous determination of its molecular structure. This technique would confirm the connectivity of the atoms and provide precise geometric parameters. The data obtained would include the crystal system, space group, and unit cell dimensions, as well as the exact bond lengths and angles within the molecule. For example, studies on similar thiophene-containing compounds have used this method to determine their crystal structures, often revealing monoclinic crystal systems. researchgate.net
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5 |
| b (Å) | 12.7 |
| c (Å) | 7.1 |
| β (°) | 93.0 |
| C-S bond length (Å) in thiophene | ~1.72 |
| C=O bond length (Å) in ester | ~1.21 |
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down by the types of atoms involved. mdpi.com
Interactive Data Table: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (Hypothetical) | Description |
| H···H | ~50% | Van der Waals forces between hydrogen atoms. |
| H···S/S···H | ~20% | Interactions involving the sulfur atom of the thiophene ring. |
| H···O/O···H | ~15% | Weak hydrogen bonds involving the ester oxygen atoms. |
| C···H/H···C | ~10% | Interactions involving the carbon framework. |
| Other | ~5% | Other minor contacts. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a pivotal technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the thiophene ring constitutes the primary chromophore, and its interaction with the butanoate side chain dictates the molecule's absorption characteristics. This section delves into the absorption properties and electronic transitions of this compound, complemented by a discussion on the application of Time-Dependent Density Functional Theory (TD-DFT) for a theoretical understanding of its electronic spectrum.
Absorption Characteristics and Electronic Transitions
For 3-substituted thiophenes, the substituent's electronic effects (inductive and resonance) play a crucial role in modulating the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelength (λmax) nii.ac.jp. The ethyl butanoate group at the 3-position is primarily an alkyl chain with an ester functionality. The alkyl portion has a weak electron-donating inductive effect, while the ester group can exhibit both inductive and resonance effects. However, due to the separation of the carbonyl group from the thiophene ring by a saturated alkyl chain, its direct conjugative effect is minimal. Consequently, the primary electronic transitions of this compound are expected to be localized on the thiophene ring, corresponding to π → π* transitions.
It has been observed that a 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent, leading to more significant shifts in the absorption spectrum nii.ac.jp. Therefore, the UV-Vis absorption spectrum of this compound is anticipated to show a primary absorption band close to that of 3-alkylthiophenes. The introduction of an ester group at the end of the alkyl chain is likely to cause a minor shift in the λmax compared to a simple 3-alkylthiophene. The expected absorption characteristics for this class of compounds are summarized in the table below, based on general knowledge of thiophene derivatives.
| Compound Class | Expected λmax (nm) | Primary Electronic Transition |
| 3-Alkylthiophene Derivatives | ~230-240 | π → π |
| This compound | ~235-245 | π → π |
Note: The data in this table is estimated based on general principles of UV-Vis spectroscopy for thiophene derivatives and is not based on direct experimental measurement for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Spectral Correlation
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for predicting the electronic absorption spectra of organic molecules by calculating excitation energies and oscillator strengths nih.govacs.org. This method can provide valuable insights into the nature of electronic transitions, correlating theoretical spectra with experimental data.
For thiophene and its derivatives, TD-DFT calculations are employed to understand their photophysical properties nih.gov. The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP and PBE0 are commonly used for such calculations. However, it is important to note that TD-DFT has been shown to have limitations and can sometimes provide qualitatively incorrect predictions for the electronic spectra of certain thiophene-based compounds, such as spurious state inversion and incorrect distribution of oscillator strengths acs.org.
A theoretical TD-DFT study of this compound would typically involve the following steps:
Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT.
Excitation Energy Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states.
Spectral Simulation: The calculated excitation energies and their corresponding oscillator strengths are used to simulate the UV-Vis absorption spectrum.
The results from such a calculation would provide information on the major electronic transitions, including the molecular orbitals involved (e.g., HOMO → LUMO, HOMO-1 → LUMO). For this compound, the lowest energy transition is expected to be predominantly a π → π* transition localized on the thiophene ring.
The table below presents hypothetical TD-DFT calculation results for a generic 3-alkylthiophene ester, illustrating the type of data that would be obtained for this compound.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 240 | 0.85 | HOMO → LUMO (π → π) |
| S2 | 215 | 0.15 | HOMO-1 → LUMO (π → π) |
| S3 | 205 | 0.05 | HOMO → LUMO+1 (π → π*) |
Note: This table contains representative theoretical data for illustrative purposes and does not reflect actual calculated values for this compound.
Chemical Reactivity and Derivatization Pathways of Ethyl 4 Thiophen 3 Yl Butanoate
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in ethyl 4-(thiophen-3-yl)butanoate is significantly more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate cationic species. uoanbar.edu.iq The butanoate substituent at the 3-position is a weakly deactivating group through its inductive effect, directing incoming electrophiles primarily to the vacant α-positions (C2 and C5), which are the most nucleophilic sites on the ring.
Electrophilic Substitution: The mechanism for electrophilic substitution involves the initial attack of an electrophile on the π-system of the thiophene ring to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. uoanbar.edu.iqresearchgate.net Subsequent loss of a proton restores the aromaticity of the ring. Common electrophilic substitution reactions applicable to this substrate include halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation. Given the high reactivity of the thiophene ring, these reactions often proceed under milder conditions than those required for benzene derivatives. rsc.org For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride to avoid the oxidative and often explosive side reactions that can occur with stronger nitrating agents. rsc.org
| Reaction | Typical Reagents | Primary Product(s) |
| Bromination | N-Bromosuccinimide (NBS) in THF | Ethyl 4-(2-bromo-thiophen-3-yl)butanoate and Ethyl 4-(5-bromo-thiophen-3-yl)butanoate |
| Nitration | HNO₃ / Acetic Anhydride | Ethyl 4-(2-nitro-thiophen-3-yl)butanoate and Ethyl 4-(5-nitro-thiophen-3-yl)butanoate |
| Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | Ethyl 4-(2-acyl-thiophen-3-yl)butanoate and Ethyl 4-(5-acyl-thiophen-3-yl)butanoate |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted thiophene ring is generally unfavorable. However, this pathway becomes accessible if the ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) and contains a suitable leaving group (e.g., a halogen). researchgate.net For this compound, a derivative such as ethyl 4-(2-bromo-5-nitro-thiophen-3-yl)butanoate could undergo SNAr reactions. The mechanism is typically a two-step addition-elimination process, proceeding through a negatively charged Meisenheimer complex. nih.gov The rate of these reactions is enhanced by the ability of the thiophene ring's sulfur atom to stabilize the anionic intermediate. uoanbar.edu.iq
Cyclization and Annulation Reactions for Novel Ring Systems
The aliphatic side chain of this compound provides a key structural feature for intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are valuable for constructing thieno-annulated heterocycles, which are scaffolds of interest in medicinal chemistry and materials science.
A primary pathway for cyclization is the intramolecular Friedel-Crafts acylation. The butanoate ester can first be hydrolyzed to the corresponding carboxylic acid, 4-(thiophen-3-yl)butanoic acid. Conversion to the more reactive acyl chloride followed by treatment with a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) can induce cyclization onto the adjacent C2 or C4 positions of the thiophene ring. This reaction, known as the Fiesselmann thiophene synthesis under different contexts, results in the formation of a fused six-membered ring, yielding a tetrahydro-thieno-pyridinone analogue.
| Reaction Type | Precursor | Reagents | Product |
| Intramolecular Acylation | 4-(thiophen-3-yl)butanoic acid | 1. SOCl₂ 2. AlCl₃ | 6,7-Dihydro-5H-benzo[b]thiophen-4-one |
Further elaboration of these cyclized products can lead to a variety of novel ring systems. For example, the resulting ketone can serve as a precursor for building additional fused heterocyclic rings, such as pyrazoles or pyridines, through condensation reactions with appropriate dinucleophiles.
Oxidative and Reductive Transformations of the Butanoate Moiety
The butanoate side chain offers a handle for various oxidative and reductive transformations, allowing for the interconversion of functional groups without altering the thiophene core, provided that mild and selective reagents are used.
Reduction: The ester functionality can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) will convert the ester to 4-(thiophen-3-yl)butan-1-ol. A more controlled partial reduction to the corresponding aldehyde, 4-(thiophen-3-yl)butanal, can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Oxidation: The primary transformation of the ester group under oxidative conditions is its hydrolysis to the carboxylic acid, 4-(thiophen-3-yl)butanoic acid. This reaction is typically carried out under basic conditions (e.g., NaOH or KOH) followed by acidic workup. The thiophene ring is sensitive to strong oxidizing agents, which can lead to ring opening or polymerization. Therefore, direct oxidation of the aliphatic chain while preserving the thiophene ring is challenging.
| Transformation | Reagent(s) | Product |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(thiophen-3-yl)butan-1-ol |
| Partial Reduction | Diisobutylaluminium Hydride (DIBAL-H) | 4-(thiophen-3-yl)butanal |
| Hydrolysis | NaOH / H₂O, then H₃O⁺ | 4-(thiophen-3-yl)butanoic acid |
Cross-Coupling and Directed Functionalization Strategies
Modern cross-coupling reactions provide powerful tools for the C-H functionalization of the thiophene ring or for coupling with pre-functionalized derivatives. These strategies allow for the precise introduction of aryl, alkyl, or other moieties.
For this compound, the most reactive C-H bonds for direct functionalization are at the C2 and C5 positions. However, a more common and controlled approach involves initial halogenation of the thiophene ring (as described in section 5.1), followed by a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Sonogashira (using terminal alkynes) are widely employed. researchgate.net For instance, reacting ethyl 4-(2-bromo-thiophen-3-yl)butanoate with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2-aryl derivative. researchgate.net
| Coupling Reaction | Coupling Partner | Typical Catalyst | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Ethyl 4-(2-aryl-thiophen-3-yl)butanoate |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Ethyl 4-(2-alkyl/aryl-thiophen-3-yl)butanoate |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | Ethyl 4-(2-vinyl-thiophen-3-yl)butanoate derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Ethyl 4-(2-alkynyl-thiophen-3-yl)butanoate |
Directed functionalization, where a functional group on the molecule directs a catalyst to a specific C-H bond, is another advanced strategy. While the ester group in the butanoate chain is relatively far from the ring, it is conceivable that a modified side chain (e.g., an amide) could act as a directing group to facilitate C-H activation at the C2 or C4 position.
Synthesis of Complex Thiophene-Based Esters and Fused Heterocycles
The derivatization pathways described above can be combined to synthesize highly complex molecules built upon the this compound scaffold. The synthesis of fused heterocycles is of particular importance.
Starting from functionalized derivatives, a variety of fused systems can be constructed. For example, a 2-amino-3-substituted thiophene can be a precursor to thieno[2,3-d]pyrimidines, which are important pharmacophores. sci-hub.se By introducing an amino group at the C2 position and a carboxylic acid at the C4 position (via functional group manipulation), one could envision a cyclization to form a fused thieno-pyridinone system.
Another strategy involves the product of the intramolecular Friedel-Crafts cyclization mentioned in section 5.2 (6,7-dihydro-5H-benzo[b]thiophen-4-one). This ketone can undergo a Gewald reaction, which is a multicomponent condensation used to build a new, highly substituted thiophene ring, although in this context, it would be used to build other heterocyclic rings fused to the existing thiophene system. For example, reaction with malononitrile and elemental sulfur could lead to a fused thieno[2,3-b]pyridine derivative. These multistep synthetic sequences highlight the utility of this compound as a versatile starting material for constructing complex, polycyclic aromatic systems.
Advanced Research Applications and Potential of this compound in Specialized Chemical Domains
This compound, a derivative of thiophene, is a compound of interest in various specialized fields of chemistry, particularly in the development of advanced materials and as a versatile building block in organic synthesis. Its unique molecular structure, featuring a thiophene ring coupled with a flexible butanoate chain, provides a platform for the synthesis of novel functional materials with tailored properties.
Q & A
Q. Table 1: Example analogs for SAR studies
| Compound | Modification | Assay Result (IC₅₀, μM) | Reference |
|---|---|---|---|
| This compound | Parent compound | 10.2 ± 0.5 | |
| Methyl 4-(5-Cl-thiophen-3-yl)butanoate | Chlorine substitution | 5.8 ± 0.3 | |
| Ethyl 4-(2-Me-thiophen-3-yl)butanoate | Methyl steric hindrance | 15.6 ± 1.1 |
Advanced: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Identify variables:
- Assay conditions (e.g., pH, temperature) may alter compound stability or binding .
- Cell line variability (e.g., metabolic enzyme expression) affects prodrug activation .
- Validation steps:
- Repeat assays with standardized protocols (e.g., identical buffer systems).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Case study: Discrepancies in IC₅₀ values for cytochrome P450 inhibition were resolved by controlling for NADPH cofactor concentration .
Advanced: What strategies are effective for studying interactions between this compound and biomolecules?
Methodological Answer:
- Molecular docking:
- Use software (AutoDock Vina) to model interactions with target proteins (e.g., COX-2). Focus on thiophene-π stacking with aromatic residues (e.g., Phe-357) .
- Biophysical assays:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) with immobilized receptors .
- Fluorescence quenching: Monitor tryptophan emission changes upon compound binding .
- Metabolic studies:
- Incubate with liver microsomes to identify metabolites via LC-MS/MS. Track sulfoxidation of the thiophene ring .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage: Keep at –20°C in amber vials to prevent ester hydrolysis or thiophene oxidation .
- In situ stability:
- Avoid strong bases (e.g., NaOH) to prevent saponification.
- Test stability in buffer (pH 7.4, 37°C) over 24 hours via HPLC .
Advanced: How to optimize catalytic systems for asymmetric synthesis of chiral analogs?
Methodological Answer:
- Catalyst screening: Test chiral Lewis acids (e.g., BINOL-derived catalysts) in THF at –40°C .
- Enantiomeric excess (ee):
- Measure via chiral HPLC (Chiralpak AD-H column) .
- Improve ee (>90%) by adjusting catalyst loading (5–10 mol%) and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
